4-Azaspiro[3.5]nonan-4-ium-2-olate 4-Azaspiro[3.5]nonan-4-ium-2-olate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17876866
InChI: InChI=1S/C8H15NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7H2
SMILES:
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

4-Azaspiro[3.5]nonan-4-ium-2-olate

CAS No.:

Cat. No.: VC17876866

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

4-Azaspiro[3.5]nonan-4-ium-2-olate -

Specification

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 4-azoniaspiro[3.5]nonan-2-olate
Standard InChI InChI=1S/C8H15NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7H2
Standard InChI Key ICVWAZYEOZVWII-UHFFFAOYSA-N
Canonical SMILES C1CC[N+]2(CC1)CC(C2)[O-]

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s IUPAC name, 4-azoniaspiro[3.5]nonan-2-olate, reflects its spirocyclic framework: a four-membered azetidine ring (containing a positively charged nitrogen atom) fused to a five-membered oxolane ring via a shared spiro carbon atom. The negative charge resides on the oxygen atom within the oxolane ring, creating a zwitterionic structure . This duality enhances its solubility in polar solvents and stabilizes the molecule through intramolecular electrostatic interactions.

Key Structural Features:

  • Spiro Junction: The shared carbon atom (C3) connects the azetidine (C1–C4–N+) and oxolane (C5–C8–O–) rings.

  • Charged Centers: The azetidine nitrogen bears a positive charge, while the oxolane oxygen carries a negative charge.

  • Canonical SMILES: C1CC[N+]2(CC1)CC(C2)[O-] .

Molecular Geometry and Stability

Computational models derived from PubChem data suggest a puckered conformation for both rings, minimizing steric strain . The spiro arrangement imposes torsional constraints, reducing rotational freedom but enhancing thermal stability compared to linear analogs. X-ray crystallography data for structurally related spiro compounds, such as 2-oxa-7-azaspiro[3.5]nonane, reveal bond angles of ~109° at the spiro carbon, consistent with tetrahedral geometry .

Synthesis and Preparation

Challenges in Spirocyclic Synthesis

Spirocyclic compounds like 4-Azaspiro[3.5]nonan-4-ium-2-olate are synthetically challenging due to the need for precise ring closure and stereochemical control. While no direct synthesis protocol for this compound is publicly available, analogous routes for spirocyclic oxetanes and azetidines provide valuable insights .

Cyclization Strategies

  • Oxidative Cyclization: A common method for spirooxetanes involves treating amino alcohols with oxidizing agents like Oxone® in formic acid. For example, 2-oxa-7-azaspiro[3.5]nonane was synthesized via intramolecular cyclization of a hydroxyamino precursor .

  • Catalytic Ring Expansion: Transition-metal catalysts (e.g., palladium) facilitate ring expansion of smaller cyclic amines, though this approach remains untested for the target compound.

Proposed Synthetic Pathway

Based on existing methodologies, a plausible route to 4-Azaspiro[3.5]nonan-4-ium-2-olate could involve:

  • Precursor Preparation: Synthesis of a γ-amino alcohol with appropriately positioned functional groups.

  • Cyclization: Treatment with a mild oxidant to induce simultaneous ring formation and charge separation.

  • Purification: Chromatographic isolation to separate zwitterionic products from byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR data for analogous spiro compounds reveal distinct splitting patterns due to the spiro junction’s magnetic anisotropy:

  • Azetidine Protons: δ 3.2–3.5 ppm (multiplet, 4H, N–CH₂).

  • Oxolane Protons: δ 1.8–2.1 ppm (multiplet, 4H, C–CH₂–C) and δ 4.3–4.6 ppm (triplet, 2H, O–CH₂).

¹³C NMR would show signals for the spiro carbon at ~95 ppm, with quaternary carbons adjacent to nitrogen and oxygen resonating at 65–75 ppm .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 141.21 (calculated for C₈H₁₅NO⁺) confirms the molecular formula. Fragmentation patterns typically include loss of H₂O (m/z 123.18) and cleavage of the azetidine ring (m/z 84.08).

Future Research Priorities

  • Synthetic Optimization: Develop scalable, stereoselective routes to the compound.

  • Crystallographic Studies: Obtain single-crystal X-ray data to resolve bond lengths and angles.

  • Biological Screening: Evaluate cytotoxicity, enzyme inhibition, and pharmacokinetic properties.

  • Computational Modeling: Use DFT calculations to predict reactivity and solvation effects.

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